molecular formula C23H24N4 B5917071 (Z)-N-(4-benzhydrylpiperazin-1-yl)-1-pyridin-2-ylmethanimine

(Z)-N-(4-benzhydrylpiperazin-1-yl)-1-pyridin-2-ylmethanimine

Cat. No.: B5917071
M. Wt: 356.5 g/mol
InChI Key: ZKFVCFICTZUOGA-PLRJNAJWSA-N
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Description

(Z)-N-(4-benzhydrylpiperazin-1-yl)-1-pyridin-2-ylmethanimine is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further connected to a pyridine moiety through a methanimine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-benzhydrylpiperazin-1-yl)-1-pyridin-2-ylmethanimine typically involves the reaction of 4-benzhydrylpiperazine with pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and reaction time. Purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-benzhydrylpiperazin-1-yl)-1-pyridin-2-ylmethanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl or pyridine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-N-(4-benzhydrylpiperazin-1-yl)-1-pyridin-2-ylmethanimine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-benzhydrylpiperazin-1-yl)-3-(piperidin-1-yl)propan-1-one
  • 1-(4-benzhydrylpiperazin-1-yl)-3-morpholinopropan-1-one
  • 2-(4-benzhydrylpiperazin-1-yl)ethan-1-ol dihydrochloride

Uniqueness

(Z)-N-(4-benzhydrylpiperazin-1-yl)-1-pyridin-2-ylmethanimine stands out due to its unique structural features, such as the presence of both benzhydryl and pyridine groups, which contribute to its distinct chemical and pharmacological properties

Properties

IUPAC Name

(Z)-N-(4-benzhydrylpiperazin-1-yl)-1-pyridin-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4/c1-3-9-20(10-4-1)23(21-11-5-2-6-12-21)26-15-17-27(18-16-26)25-19-22-13-7-8-14-24-22/h1-14,19,23H,15-18H2/b25-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFVCFICTZUOGA-PLRJNAJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)/N=C\C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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